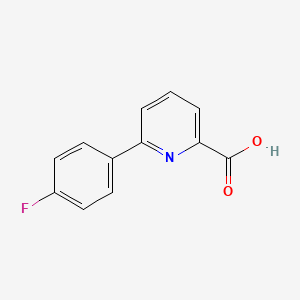

6-(4-Fluorophenyl)picolinic acid

Beschreibung

Overview of Picolinic Acid Isomers and Their Role in Medicinal Chemistry

Pyridine (B92270) carboxylic acid exists as three structural isomers, distinguished by the position of the carboxyl group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org All three isomers share the same molecular formula, C₆H₅NO₂, and molecular weight. wikipedia.org

Picolinic acid, an endogenous metabolite of the amino acid L-tryptophan, is found in various biological fluids, including blood serum and human milk. nih.gov It is known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects. nih.govchemicalbook.com One of its most significant properties is its role as an efficient bidentate chelating agent for various metal ions such as chromium, zinc, copper, and iron, which is crucial for the synthesis of metalloproteins and can influence the absorption of these ions. nih.govchemicalbook.comnbinno.com This chelating ability is a key aspect of its utility in medicinal chemistry. nbinno.com

Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient involved in various metabolic processes. mdpi.com Isonicotinic acid is a key metabolite of the tuberculosis drug isoniazid. uva.es The distinct biological roles of these isomers highlight the importance of the carboxyl group's position on the pyridine ring. nih.gov

Interactive Table 1: Isomers of Pyridine Carboxylic Acid

| Common Name | Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |

| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

Historical Context of Pyridine Carboxylic Acid-Derived Therapeutics

The therapeutic potential of pyridine carboxylic acid derivatives has been recognized for decades. nih.gov A notable early example is iproniazid, a derivative of isonicotinic acid, which was initially developed for tuberculosis but was later discovered to have mood-elevating properties, leading to its use as one of the first antidepressant drugs in 1952. nih.gov

Derivatives of these isomers have been developed into a wide array of drugs for treating conditions such as cancer, diabetes, Alzheimer's disease, and hypertension. nih.gov For instance, ethionamide, derived from picolinic acid, is a second-line treatment for tuberculosis. nih.gov The development of these drugs showcases the versatility of the pyridine carboxylic acid scaffold in creating new therapeutic agents. nih.gov

Emergence of 6-(4-Fluorophenyl)picolinic Acid in Contemporary Research

In recent years, there has been a growing interest in substituted picolinic acid derivatives, including this compound. This compound, with the chemical formula C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol , is characterized by a 4-fluorophenyl group attached to the 6-position of the picolinic acid structure. synblock.com

The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, which is a desirable characteristic in drug development. a2bchem.com Research into this compound and its analogs has been driven by their potential applications in various fields. For example, derivatives of 6-aryl-picolinic acids have been investigated for their potent herbicidal activity. nih.govnih.gov Specifically, compounds with a similar backbone have been designed and synthesized to explore their potential as synthetic auxin herbicides. nih.govnih.gov

Interactive Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 863704-60-3 synblock.com |

| Molecular Formula | C₁₂H₈FNO₂ synblock.com |

| Molecular Weight | 217.20 g/mol synblock.com |

| IUPAC Name | 6-(4-fluorophenyl)pyridine-2-carboxylic acid synblock.com |

Scope and Objectives of Research on this compound

The primary focus of research on this compound and its derivatives lies in exploring their biological activities and potential applications. A significant area of investigation is in medicinal chemistry, where these compounds are synthesized as potential drug candidates. a2bchem.com The fluorophenyl substituent is of particular interest for its potential to enhance metabolic stability and other pharmacokinetic properties. a2bchem.com

Another major research avenue is in the development of new agrochemicals. nih.gov Studies have shown that certain 6-aryl-picolinate compounds exhibit significant herbicidal properties. nih.govnih.gov Therefore, a key objective is to synthesize and test novel derivatives of this compound to identify potent and selective herbicides. nih.gov

Furthermore, this compound serves as a valuable building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Research also extends to materials science, where it can be used to develop specialized materials. a2bchem.com The overarching goal is to leverage the unique chemical properties conferred by the fluorophenyl group to create novel and effective molecules for a range of scientific and industrial purposes.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVXEKXCIBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610616 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863704-60-3 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 4 Fluorophenyl Picolinic Acid

Established Synthetic Routes to 6-(4-Fluorophenyl)picolinic Acid

The construction of the this compound molecule can be achieved through several strategic pathways, primarily involving the formation of the aryl-pyridine bond on a pre-existing picolinic acid framework or by building the picolinic acid structure on an aromatic precursor that already contains the 4-fluorophenyl group.

A prevalent and versatile method for synthesizing 6-aryl-picolinic acids involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In a plausible synthetic route to this compound, a 6-halopicolinic acid derivative, such as methyl 6-chloropicolinate, is reacted with 4-fluorophenylboronic acid.

The reaction is typically carried out in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate. mdpi.comnih.gov The use of an ester form of the picolinic acid protects the carboxylic acid group during the reaction. The final step involves the hydrolysis of the ester to yield the desired this compound. The Suzuki-Miyaura reaction is favored for its high tolerance of various functional groups and its generally good yields. scispace.comtcichemicals.com

Table 1: Key Components in Suzuki-Miyaura Synthesis of this compound

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Pyridine-based electrophile | Methyl 6-chloropicolinate |

| Boronic Acid | Nucleophilic aryl source | 4-Fluorophenylboronic acid |

| Catalyst | Facilitates C-C bond formation | Pd(dppf)Cl₂ |

| Base | Activates the reaction | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction medium | Dimethoxyethane (DME) |

An alternative synthetic strategy involves the oxidation of an aromatic precursor where the 6-(4-fluorophenyl)pyridine core is already assembled. This pathway typically starts with 6-(4-fluorophenyl)-2-methylpyridine. The methyl group at the 2-position of the pyridine (B92270) ring is then oxidized to a carboxylic acid.

Common oxidizing agents for converting a methyl group on a pyridine ring to a carboxylic acid include potassium permanganate (KMnO₄) or manganese dioxide (MnO₂). google.comorgsyn.org The reaction is often performed in an aqueous solution. For instance, α-picoline can be effectively oxidized to picolinic acid using potassium permanganate in water heated on a steam bath. orgsyn.org This established transformation provides a direct route to the final product from a readily accessible picoline derivative. Biocatalytic methods have also been explored, where microorganisms can selectively oxidize a single methyl group on a pyridine ring. nih.gov

Modern synthetic chemistry increasingly relies on advanced catalyst systems to improve efficiency, selectivity, and environmental sustainability.

Co(II)-based Systems: Cobalt(II) salts are effective catalysts for the aerobic oxidation of alkylpyridines (picolines) to their corresponding carboxylic acids. mdpi.com These reactions often utilize a co-catalyst, such as N-hydroxyphthalimide (NHPI), and are carried out in a solvent like acetic acid under an oxygen or air atmosphere. mdpi.comresearchgate.net The catalytic cycle generally involves the formation of a PINO (phthalimide-N-oxyl) radical, which is the active oxidant. mdpi.com This system has been shown to achieve high conversion rates and selectivity for the desired acid product. scribd.com While the term "Oxone" is not explicitly paired with Co(II) in the direct oxidation of picolines in the provided literature, the principle of using Co(II) to facilitate radical-mediated oxidation is well-established. nih.gov

UiO-66(Zr)-N(CH₂PO₃H₂)₂: Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts. A notable example is UiO-66(Zr)-N(CH₂PO₃H₂)₂, a zirconium-based MOF functionalized with phosphonic acid groups. This catalyst has been successfully employed in the multi-component synthesis of picolinate (B1231196) and picolinic acid derivatives. The synthesis involves a cooperative vinylogous anomeric-based oxidation. This novel nanoporous catalyst allows for the synthesis to be conducted at ambient temperatures, offering advantages in terms of energy efficiency and mild reaction conditions.

Derivatization Strategies of this compound

The functional groups of this compound—the carboxylic acid, the pyridine nitrogen, and the fluorophenyl ring—provide multiple sites for chemical modification to create a diverse range of derivatives.

The carboxylic acid group is a primary site for derivatization, most commonly through amide bond formation. This reaction involves coupling the picolinic acid with a primary or secondary amine. To facilitate the reaction, the carboxylic acid is typically activated first. A common method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.govscribd.com The resulting acyl chloride is highly reactive and readily couples with an amine to form the corresponding amide. scribd.com

Alternatively, various peptide coupling reagents can be used for a one-pot synthesis, which avoids the isolation of the acyl chloride. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been shown to be highly effective, often providing quantitative yields under mild, room-temperature conditions. researchgate.net These methods allow for the synthesis of a wide array of N-substituted picolinamides. researchgate.netluxembourg-bio.com

Table 2: Common Reagents for Amide Formation from Picolinic Acids

| Reagent/Method | Description | Advantage |

|---|---|---|

| Thionyl Chloride (SOCl₂) followed by amine | Two-step process via an acyl chloride intermediate. | High reactivity of the intermediate. |

| DMTMM | A triazine-based coupling agent. | High yields, mild conditions, simple purification. |

| DCC (Dicyclohexylcarbodiimide) | A carbodiimide coupling agent. | Widely used in peptide synthesis. |

Picolinic acid and its derivatives are excellent ligands in coordination chemistry, acting as bidentate chelators. They coordinate to metal ions through the pyridine ring's nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. orientjchem.org This chelating ability is a defining feature of their chemical behavior.

This compound can form complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), iron (Fe), and mercury (Hg). orientjchem.orgnih.gov The synthesis of these complexes is often straightforward, typically involving the reaction of the picolinic acid with a metal salt in a suitable solvent. orientjchem.org The resulting coordination compounds can have diverse structures, ranging from simple mononuclear complexes to one-dimensional coordination polymers, depending on the metal, the solvent, and the reaction conditions. nih.gov The formation of these metal complexes can significantly alter the parent molecule's physical and chemical properties.

Introduction of Substituted Pyrazolyl Groups

The introduction of substituted pyrazolyl groups onto a parent molecule is a significant strategy in medicinal chemistry, often leading to compounds with a range of pharmacological activities. Pyrazole (B372694) derivatives are known for their diverse biological effects, including anti-inflammatory, analgesic, and antimicrobial properties nih.govmdpi.comresearchgate.net. The synthesis of pyrazole-containing compounds often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative mdpi.comnih.gov.

In the context of picolinic acid derivatives, the synthesis can be initiated by converting the carboxylic acid to an acid chloride, which then serves as a reactive intermediate. For instance, treatment of a picolinic acid derivative with a suitable chlorinating agent, such as thionyl chloride, would yield the corresponding acyl chloride. This activated intermediate can then react with various nucleophiles to introduce new functional groups.

To incorporate a pyrazolyl moiety, a common synthetic route involves the reaction of the picolinic acid derivative with a hydrazine hydrate to form a hydrazide nih.gov. This hydrazide can then undergo cyclization with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst like glacial acetic acid, to form the pyrazolone ring nih.gov. The reaction is typically carried out under reflux conditions nih.gov.

For example, a general synthesis could involve the following steps:

Reaction of a picolinic acid with hydrazine hydrate to form the corresponding picolinoyl hydrazide.

Condensation of the picolinoyl hydrazide with a 1,3-diketone, which upon cyclization, yields the pyrazole derivative nih.gov.

This methodology allows for the creation of a library of compounds with various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

Analog Development via Structural Modifications at Pyridine and Phenyl Moieties

The development of analogs of this compound through structural modifications of the pyridine and phenyl rings is a key strategy for optimizing the compound's properties. These modifications can influence the molecule's electronic and steric characteristics, which in turn can affect its biological activity and pharmacokinetic profile.

Modifications to the pyridine ring can include the introduction of various substituents at different positions. For example, the synthesis of 4-aminopicolinic acid derivatives has been explored for their potential as herbicides google.com. The introduction of an amino group can significantly alter the electronic properties of the pyridine ring.

On the phenyl ring, the fluorine substituent can be moved to different positions or replaced with other functional groups to probe the effects on biological targets. The development of structural analogs of compounds containing a 2-(4-fluorophenyl) moiety has been investigated for targeting specific kinases in pathogenic fungi like Candida albicans frontiersin.org. This suggests that modifications to the fluorophenyl group are a viable strategy for developing new therapeutic agents.

Synthetic strategies to achieve these modifications often involve cross-coupling reactions. For example, Suzuki coupling can be employed to introduce new aryl or heteroaryl groups at specific positions on the pyridine or phenyl ring. This reaction typically involves the use of a palladium catalyst and a boronic acid derivative.

Optimization of Synthetic Procedures for Research Applications

Yield Enhancement and Reaction Efficiency

Optimizing synthetic procedures to enhance yield and reaction efficiency is crucial for the practical application of chemical compounds in research. For picolinic acid derivatives, various strategies can be employed. For instance, in the synthesis of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, a yield of 65% was achieved through a process involving quenching the reaction mixture, extraction, and crystallization google.com. Further purification by recrystallization can also improve the purity of the final product google.com.

The choice of catalyst and reaction conditions plays a significant role in improving yields. For example, nickel-catalyzed carboxylation of aryl iodides has been shown to produce carboxylic acids in good yields rsc.org. The use of specific ligands, such as dppp (1,3-bis(diphenylphosphino)propane), and optimizing the amounts of reagents can significantly impact the efficiency of the reaction rsc.org.

Microwave-assisted synthesis is another modern technique that can lead to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully used in the synthesis of various heterocyclic compounds.

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound that contain chiral centers, controlling the stereochemistry is of utmost importance, as different stereoisomers can exhibit distinct biological activities. The principles of stereochemistry, including conformational and configurational isomerism, are fundamental in understanding the three-dimensional structure of molecules and their interactions with biological systems dntb.gov.ua.

In cases where a chiral center is introduced, stereoselective synthesis methods are employed to produce the desired enantiomer or diastereomer in high purity. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.

For example, in the synthesis of a complex molecule, the relative configuration of a newly formed stereocenter can be determined using techniques like DP4+ analysis, which compares experimental and calculated NMR chemical shifts researchgate.net. This computational method can help to assign the correct stereochemistry with a high degree of confidence researchgate.net.

Spectroscopic Characterization Techniques in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized compounds. It provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For picolinic acid, the aromatic protons typically appear in the region of 7.0-9.0 ppm rsc.orgchemicalbook.com. The chemical shifts and coupling constants of the pyridine ring protons can confirm the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings, as well as the carboxylic acid carbon, are characteristic and can be used to confirm the structure of this compound and its derivatives. For example, the carboxylic acid carbon typically appears at a downfield chemical shift (around 165-175 ppm) rsc.orgrsc.org.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity nih.govwikipedia.org. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment and can provide valuable structural information thermofisher.comnih.gov. ¹⁹F NMR spectra often have a wide chemical shift range, which minimizes the chances of signal overlap wikipedia.orgthermofisher.com. The coupling between fluorine and adjacent protons or carbons can also be observed, providing further structural insights wikipedia.org.

The following table summarizes the typical NMR data for picolinic acid and related structures.

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

| ¹H | 2-Picolinic acid | CDCl₃ | 8.83 (d), 8.32 (d), 8.04 (td), 7.76 (m) rsc.org |

| 2-Picolinic acid | DMSO-d₆ | 8.76, 8.10, 8.03, 7.67 chemicalbook.com | |

| ¹³C | 2-Picolinic acid | CDCl₃ | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 rsc.org |

| ¹⁹F | Fluorobenzene | - | -113.15 (relative to CFCl₃) colorado.edu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The carboxylic acid functional group gives rise to two prominent absorptions. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band between 1710 and 1760 cm⁻¹. vscht.cz

The aromatic nature of the compound will be evident from several absorptions. The C-H stretching vibrations of the pyridine and fluorophenyl rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The C=C stretching vibrations within the aromatic rings will likely produce multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the carbon-fluorine (C-F) bond will show a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Below is a table summarizing the predicted characteristic IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 3100-3000 | C-H stretch | Aromatic (Pyridine, Phenyl) | Medium |

| 1760-1710 | C=O stretch | Carboxylic Acid | Strong |

| 1600-1450 | C=C stretch | Aromatic (Pyridine, Phenyl) | Medium-Weak |

| 1250-1000 | C-F stretch | Aryl Fluoride | Strong |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The molecular formula for this compound is C₁₂H₈FNO₂, corresponding to a molecular weight of approximately 217.20 g/mol . synblock.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 217. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group. Therefore, a significant fragment ion would be anticipated from the loss of COOH (45 Da), resulting in a peak at m/z 172. Another common fragmentation is the loss of carbon dioxide (CO₂), which would lead to a fragment ion at m/z 173. Further fragmentation of the aromatic rings could also be observed.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition, confirming the C₁₂H₈FNO₂ formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture before their detection by the mass spectrometer. This technique is well-suited for the analysis of this compound, particularly for its identification and quantification in complex matrices. Commercial suppliers often provide LC-MS data to confirm the purity of this compound. synblock.com

The table below details the predicted key ions in the mass spectrum of this compound.

| m/z | Ion | Description |

| 217 | [C₁₂H₈FNO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 173 | [C₁₁H₈FN]⁺˙ | Fragment from loss of CO₂ |

| 172 | [C₁₁H₇FN]⁺˙ | Fragment from loss of COOH |

Investigations into Biological Activities and Pharmacological Potential

Antiviral Activity Studies

Broad-Spectrum Antiviral Efficacy against Enveloped Viruses

Picolinic acid (PA), the parent compound of 6-(4-Fluorophenyl)picolinic acid, has demonstrated significant broad-spectrum antiviral activity against a range of enveloped viruses. nih.govnih.govresearchgate.net Enveloped viruses are characterized by an outer lipid membrane derived from the host cell, which is crucial for their entry into new host cells. nih.gov This group includes several significant human pathogens. nih.gov

Research has shown that PA is effective against various enveloped viruses, including flaviviruses and herpes simplex virus. nih.govresearchgate.net The mechanism of this broad-spectrum activity is linked to its ability to interfere with the viral envelope, a common feature among these diverse viruses. nih.gov Studies have indicated that PA's antiviral action is selective to enveloped viruses, as it has been found to be ineffective against non-enveloped viruses such as coxsackievirus B3, rotavirus, and adenovirus 5. nih.gov This selectivity underscores the importance of the viral envelope as a target for PA's antiviral effects.

Specific Antiviral Action against SARS-CoV-2 and Influenza A Virus

The antiviral properties of picolinic acid have been specifically investigated against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus (IAV), two enveloped viruses responsible for major global health concerns. nih.govnih.govnews-medical.net In vitro studies have demonstrated that PA can inhibit the replication of SARS-CoV-2, including its Alpha, Beta, and Delta variants, in a dose-dependent manner. news-medical.net A significant reduction in viral RNA has been observed in cells treated with PA. news-medical.net

Similarly, PA has shown efficacy against the H1N1 influenza A virus, with a notable reduction in infectious virus counts in cell cultures. news-medical.net The promising results from these in vitro studies have paved the way for further investigation into the therapeutic potential of picolinic acid derivatives against these significant respiratory pathogens. nih.gov

Mechanism of Viral Entry Inhibition via Membrane Fusion

The primary mechanism behind the antiviral activity of picolinic acid lies in its ability to inhibit the entry of enveloped viruses into host cells. nih.govresearchgate.net This inhibition is achieved by disrupting the integrity of the viral membrane and interfering with the crucial process of membrane fusion between the virus and the host cell. nih.govnih.gov

Viral entry for enveloped viruses is a multi-step process that often involves endocytosis, where the virus is engulfed by the host cell into a vesicle called an endosome. nih.gov For the virus to release its genetic material into the cell, its envelope must fuse with the endosomal membrane. news-medical.net Mechanistic studies have revealed that picolinic acid targets this fusion process. nih.govnews-medical.net By compromising the viral membrane's integrity, PA effectively prevents the viral and cellular membranes from merging, thus halting the infection at a very early stage. nih.govnih.gov This interference with a fundamental step in the viral life cycle makes it an attractive strategy for developing broad-spectrum antiviral drugs. mdpi.com

Anticancer Research

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Derivatives of picolinic acid have been the subject of research for their potential as anticancer agents. Studies have shown that certain picolinic acid derivatives can inhibit the growth of various cancer cell lines. nih.govnih.gov For instance, a novel derivative of picolinic acid demonstrated cytotoxic activity against human non-small cell lung cancer cells (A549). pensoft.net

The mechanism of this anticancer activity often involves the induction of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. nih.govmdpi.com In studies involving lung cancer cells, treatment with a picolinic acid derivative led to morphological changes characteristic of apoptosis, such as nuclear fragmentation. pensoft.net This suggests that these compounds can trigger the cell's natural self-destruction pathway, thereby preventing the proliferation of cancer cells. pensoft.net

| Cell Line | Compound | Effect |

| A549 (Lung Cancer) | Picolinic acid derivative | Inhibition of proliferation, induction of apoptosis pensoft.net |

| MCF-7 (Breast Cancer) | Picolinic acid derivative | No significant activity observed in one study pensoft.net |

| Normal Rat Kidney (NRK) | Picolinic acid | Reversible growth arrest in the G1 phase nih.gov |

| Transformed Rat Cells | Picolinic acid | Blocks in G1 and/or G2 phases depending on the transforming virus nih.gov |

Modulation of Endoplasmic Reticulum Stress-Mediated Apoptosis

A key pathway through which picolinic acid derivatives appear to exert their anticancer effects is by modulating endoplasmic reticulum (ER) stress. pensoft.net The ER is a cellular organelle responsible for protein folding and modification. nih.gov When unfolded or misfolded proteins accumulate, it leads to a state known as ER stress, which can trigger apoptosis if the stress is prolonged or severe. nih.govmdpi.com

Research has indicated that a novel derivative of picolinic acid can induce ER stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net This is supported by the activation of specific caspases, which are key enzymes in the apoptotic process. pensoft.netmdpi.com Specifically, the activation of caspase-4, an initiator caspase associated with ER stress, along with caspase-9 (initiator) and caspase-3 (executioner), points towards the involvement of the intrinsic apoptotic pathway triggered by ER stress. pensoft.netmdpi.com This targeted mechanism of action highlights the potential of picolinic acid derivatives as a novel class of anticancer drugs that exploit the cellular stress response pathways. pensoft.netnih.gov

| Apoptotic Marker | Effect of Picolinic Acid Derivative | Implication |

| Nuclear Fragmentation | Observed in treated A549 cells pensoft.net | Indication of apoptosis |

| Caspase-3 Activation | Triggered pensoft.net | Execution phase of apoptosis |

| Caspase-4 Activation | Triggered pensoft.net | Involvement of ER stress pathway |

| Caspase-9 Activation | Triggered pensoft.net | Intrinsic apoptosis pathway |

Cytotoxicity Profiles in Specific Cancer Cell Lines (e.g., A549, MCF-7)

The evaluation of the cytotoxic effects of novel compounds against various cancer cell lines is a fundamental step in anticancer drug discovery. While direct cytotoxicity data for this compound on A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines is not extensively documented in the available literature, studies on structurally related picolinamide (B142947) derivatives and other compounds with similar pharmacophores provide valuable insights into their potential anticancer activity.

For instance, various novel picolinamide derivatives have been synthesized and screened for their cytotoxic activity against the A549 cancer cell line. nih.gov In some cases, these derivatives have shown potent inhibitory activity. nih.gov The MCF-7 cell line is also a common model for assessing the anticancer potential of new chemical entities. Studies on other heterocyclic compounds have demonstrated moderate to significant cytotoxic effects against MCF-7 cells. rjptonline.org For example, a benzimidazole (B57391) derivative, se-182, exhibited dose-dependent cytotoxic effects against both A549 and MCF-7 cell lines, with IC50 values of 15.80 µg/mL and a notable effect on HepG2 cells as well. jksus.org Similarly, piperazine (B1678402) derivatives have been shown to exhibit selective cytotoxicity against MCF7 breast cancer cells. mdpi.com

These findings suggest that the picolinic acid scaffold, particularly when substituted with moieties like a fluorophenyl group, warrants further investigation for its cytotoxic potential against a broader range of cancer cell lines.

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Picolinamide Derivative (7h) | A549 | Not specified, but showed significant cell death | nih.gov |

| Picolinamide Derivative (9a) | A549 | Not specified, but showed potent inhibitory activity | nih.gov |

| Pyrazoline Analogue (4b) | MCF-7 | 38.49 ± 0.17 µM | rjptonline.org |

| Pyrazoline Analogue (4d) | MCF-7 | 35.49 ± 2.44 µM | rjptonline.org |

| Benzimidazole Derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |

| Benzimidazole Derivative (se-182) | MCF-7 | Not specified, but showed cytotoxic effects | jksus.org |

Targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the inhibition of its tyrosine kinase (TK) domain is a key mechanism of action for several approved drugs. mdpi.comnih.gov The anilinoquinazoline (B1252766) and anilinoquinoline structures are common pharmacophores in first and second-generation EGFR-TK inhibitors. mdpi.com

While direct evidence of this compound as an EGFR-TK inhibitor is limited, research on related picolinamide derivatives suggests potential activity in this area. Some picolinamide derivatives have been identified as multi-kinase inhibitors, demonstrating inhibitory effects against EGFR among other kinases. nih.gov For instance, compound 7h, a picolinamide derivative, showed enhanced potency towards EGFR. nih.gov This indicates that the picolinic acid scaffold could serve as a backbone for the design of novel EGFR-TK inhibitors. The binding modes of these inhibitors typically involve interactions with key amino acid residues within the ATP-binding pocket of the EGFR-TK domain. nih.gov

Murine Double Minute 2 (MDM2) Inhibition through Structural Analogs

The interaction between the p53 tumor suppressor and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target for cancer therapy. nih.gov Inhibiting this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov

Structural analogs of this compound are being explored for their potential as MDM2 inhibitors. The design of these inhibitors often focuses on mimicking the key interactions of the p53 peptide with the MDM2 protein. Small molecule inhibitors, such as those with a pyrrolidine (B122466) core, have been developed to fit into the hydrophobic pockets of MDM2 that normally accommodate p53 residues like Phe19, Trp23, and Leu26. nih.gov The presence of substituted phenyl groups is often crucial for achieving high binding affinity. nih.gov Therefore, the 4-fluorophenyl group of this compound could potentially occupy one of these critical pockets, making this compound a valuable starting point for the development of novel MDM2 inhibitors.

Multi-Kinase Inhibition by Picolinic Acid Derivatives (e.g., IRAK4, ASK1, VEGFR2)

The concept of multi-kinase inhibition has gained traction in cancer therapy as it can target multiple signaling pathways simultaneously, potentially leading to improved efficacy and reduced chances of drug resistance. Picolinic acid derivatives have emerged as promising candidates for multi-kinase inhibitors.

Notably, picolinamide-based derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Some of these derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase. nih.gov Furthermore, multi-kinase inhibition assays have revealed that certain potent VEGFR-2 inhibitors from the picolinamide class also exhibit significant activity against other kinases such as EGFR, HER-2, c-MET, and MER. nih.gov

While direct inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Apoptosis Signal-regulating Kinase 1 (ASK1) by this compound has not been specifically reported, the broader class of kinase inhibitors is under investigation for activity against these targets due to their roles in inflammatory and stress-response pathways relevant to various diseases.

Neuroprotective and Neurological Applications

Beyond oncology, picolinic acid derivatives are being investigated for their potential in treating neurological and neurodegenerative disorders.

Exploration in Neurodegenerative Disease Models

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. nih.govmdpi.com Animal models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model of Parkinson's disease, are crucial for studying disease mechanisms and evaluating potential therapeutic agents. nih.gov While the direct exploration of this compound in neurodegenerative disease models is not yet widely reported, the known neuroprotective properties of some picolinic acid derivatives warrant such investigations. The involvement of oxidative stress and neuroinflammation in these diseases suggests that compounds with antioxidant and anti-inflammatory properties, a characteristic of some related molecules, could be beneficial. mdpi.com

Role as Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulators

Metabotropic glutamate receptor subtype 5 (mGlu5) is a significant target for the treatment of various central nervous system (CNS) disorders, including anxiety and fragile X syndrome. Negative allosteric modulators (NAMs) of mGlu5 have shown promise in preclinical studies. nih.govnih.gov

A series of aryl ether picolinamide derivatives have been identified as potent and selective mGlu5 NAMs. nih.govacs.org These compounds act at an allosteric binding site on the receptor, distinct from the glutamate binding site. acs.org The development of these NAMs has led to the identification of clinical candidates. The structural features of this compound align with the pharmacophores of known mGlu5 NAMs, suggesting its potential in this therapeutic area. For example, VU0431316, a pyrazine (B50134) analog with a picolinic acid component, has been identified as a potent and selective non-competitive antagonist of mGlu5. nih.gov

Inhibition of β-Secretase (BACE1) for Alzheimer's Disease Research

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloid cascade hypothesis of Alzheimer's disease. nih.gov It performs the initial cleavage of the amyloid precursor protein (APP), a step required for the production of β-amyloid (Aβ) peptides. nih.govnih.gov The accumulation of these peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting BACE1 has been a major focus of drug discovery efforts to develop disease-modifying therapies for Alzheimer's. nih.govnih.gov

The development of BACE1 inhibitors has progressed through several stages, from early peptide-based molecules to smaller, more drug-like compounds with better pharmacological properties. nih.gov A key advance in this field was the determination of the X-ray co-crystal structure of BACE1, which has enabled rational drug design. nih.gov Despite promising initial results, many BACE1 inhibitors have failed in late-stage clinical trials due to issues with safety or a lack of efficacy. nih.gov While a wide variety of compounds have been developed and tested as BACE1 inhibitors, there is no specific information within the reviewed literature directly identifying this compound as a BACE1 inhibitor. nih.govresearchgate.net

Anti-infective and Immunomodulatory Investigations

Impact on Zinc Transport and Zinc Finger Proteins (ZFPs)

Picolinic acid, the parent structure of this compound, is a well-known bidentate chelating agent for divalent and trivalent metal ions, including zinc. wikipedia.org It is a natural catabolite of tryptophan and is suggested to aid in the absorption of zinc and other ions through the small intestine. wikipedia.orgnih.gov The complex formed, zinc picolinate (B1231196), is a common dietary supplement noted for its enhanced absorption. taylorandfrancis.comwikipedia.org

Zinc finger proteins (ZFPs) are a diverse class of proteins that require zinc ions for their structural integrity and function. nih.govresearchgate.net These proteins are fundamental to a vast array of cellular processes, including gene regulation and DNA binding. researchgate.netnih.gov The interaction with ZFPs is a potential mechanism of action for certain therapeutic compounds. For instance, research into 6-(4-Cyanophenyl)picolinic acid, a close structural analog of this compound, suggests it may bind to zinc finger proteins, thereby altering their structure and function, which could disrupt processes like viral replication. This suggests a potential, though not directly demonstrated, avenue of interaction for this compound.

Broad-Spectrum Anti-infective Potential

The parent compound, picolinic acid, has been identified as a broad-spectrum antiviral agent. nih.govnih.gov Research has demonstrated its activity primarily against enveloped viruses. nih.gov Studies have shown that picolinic acid can inhibit the entry of viruses such as SARS-CoV-2 and influenza A virus (IAV) by targeting the process of viral-cellular membrane fusion. nih.govnews-medical.net This activity has been observed in preclinical animal models. nih.gov The antiviral effect was not observed against non-enveloped viruses, indicating a specific mechanism of action related to the viral envelope. nih.gov

Evaluation as Antibacterial and Antiprotozoal Agents

The potential of picolinic acid and its derivatives extends to antibacterial applications. The parent compound, picolinic acid, has demonstrated antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Tested organisms include Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Bacillus cereus, and Proteus vulgaris, with a minimum inhibitory concentration (MIC) of 0.5mg/mL for these species. researchgate.net It also showed activity against other bacteria at slightly higher concentrations. researchgate.net

Furthermore, picolinic acid has been shown to have antimicrobial activity against the Mycobacterium avium complex (MAC), both in its extracellular form and when inside macrophages. nih.gov It was found to work synergistically with other antimycobacterial drugs. nih.gov While various heterocyclic compounds, such as indazole and benzimidazole derivatives, have been evaluated for antiprotozoal activity against pathogens like Entamoeba histolytica and Giardia lamblia, specific studies on the antiprotozoal effects of this compound are not detailed in the available research. mdpi.comnih.gov

Herbicidal Activity and Crop Protection

Efficacy as Synthetic Auxin Herbicides

The most well-documented application of this compound and its congeners is in the field of crop protection. The 6-aryl-2-picolinates are a significant class of synthetic auxin herbicides. digitellinc.comnih.govresearchgate.net These compounds mimic the effects of the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants, particularly broadleaf weeds. nih.govnih.gov

The herbicidal activity of this class of compounds is highly dependent on the nature and position of substituents on the 6-aryl group. digitellinc.com Research leading to the development of commercial herbicides has shown that specific substitution patterns are favorable for potent activity. digitellinc.com The discovery of novel picolinate herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl has demonstrated the commercial viability of this chemical class. nih.gov Various derivatives of 6-aryl-picolinic acid have been synthesized and tested, showing excellent herbicidal effects against a spectrum of weeds, confirming that this structural scaffold is a valuable lead for the discovery of new synthetic auxin herbicides. nih.govnih.gov

Other Therapeutic and Biological Relevance

While the primary research focus for this compound and its analogs has been on herbicidal applications, the potential for other biological activities is an area of scientific interest. Picolinic acid itself is a metabolite of tryptophan and has been studied for various biological properties, including antimicrobial effects. researchgate.netnih.gov However, specific investigations into the therapeutic potentials of this compound are limited.

A review of the available scientific literature did not yield specific studies investigating the antidyslipidemic potential of this compound. Research into new antidyslipidemic agents is ongoing, but current studies focus on different chemical scaffolds.

There are no specific studies in the reviewed scientific literature that evaluate the inhibitory activity of this compound on the Prostaglandin E2 EP1 receptor. The inhibition of the EP1 receptor is a target for treating conditions like visceral pain and is known to be a downstream effector of COX-2. nih.govnih.gov However, research has not yet established a direct link between this receptor and this compound.

An examination of the scientific literature did not reveal any direct investigations into the phosphodiesterase 4 (PDE4) inhibitory activity of this compound. PDE4 inhibitors are a class of drugs used for their anti-inflammatory effects in diseases such as COPD and psoriasis. wikipedia.orgnih.gov While a vast number of compounds have been synthesized and tested as PDE4 inhibitors, this compound has not been specifically identified in this context. nih.govnih.gov

Inhibition of Lysine (B10760008) Demethylase (JMJD2E)

Extensive searches of publicly available scientific literature and research databases did not yield specific data on the inhibitory activity of this compound against the lysine demethylase JMJD2E. While research has been conducted on various other compounds as potential inhibitors of the JMJD2 family of enzymes, including derivatives of N-oxalyl-d-tyrosine and 3-substituted pyridine (B92270) 2,4-dicarboxylic acids, no studies were found that specifically investigate or report the effects of this compound on JMJD2E.

Therefore, no research findings or data tables on the inhibition of JMJD2E by this specific compound can be provided at this time. The exploration of picolinic acid derivatives as potential enzyme inhibitors is an active area of research, but the interaction between this compound and JMJD2E remains to be elucidated by future scientific studies.

Mechanistic Insights and Molecular Interactions

Elucidation of Molecular Targets and Binding Modes

Research into picolinic acid and its derivatives has identified several key molecular targets, spanning viral machinery, plant hormone receptors, and critical enzyme families involved in cell signaling.

Viral-Cellular Membrane Fusion Machinery

The parent compound, picolinic acid, has been identified as a broad-spectrum inhibitor of enveloped virus entry. Mechanistic studies show that it can compromise the integrity of the viral membrane and inhibit the crucial process of virus-cellular membrane fusion. This activity appears to be more potent against viruses that fuse at the cell membrane, such as SARS-CoV-2, compared to those that fuse with the endosomal membrane, like the influenza A virus. The compound interferes with host processes that are commonly exploited by viruses for entry, specifically targeting endocytic vesicle trafficking.

Zinc Finger Proteins and Gene Expression Pathways

There is currently insufficient scientific literature available to detail specific interactions between 6-(4-Fluorophenyl)picolinic acid or its parent class and zinc finger proteins. These proteins play diverse roles in gene expression through DNA binding and protein-protein interactions. nih.govnih.gov

Kinase Domains (e.g., EGFR, MDM2, IRAK4, ASK1, VEGFR2)

Derivatives of picolinic acid have been synthesized and evaluated as inhibitors of several important kinase domains, which are crucial regulators of cellular processes.

EGFR and VEGFR2: Picolinamide (B142947) derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key regulator of angiogenesis. Some of these compounds also demonstrated enhanced potency against the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. pensoft.net Molecular docking studies of other novel picolinic acid derivatives confirmed their potential to bind within the critical kinase pocket of EGFR. pensoft.net

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in innate immunity signaling. mdpi.com Picolinic acid derivatives are being actively researched as IRAK4 inhibitors for treating inflammatory and autoimmune diseases. researchgate.netnih.gov For instance, certain imidazo[1,2-a]pyridinyl derivatives, which can be synthesized using 6-(trifluoromethyl)picolinic acid, have been identified as IRAK4 modulators. google.com The development of these inhibitors is seen as a promising therapeutic approach for conditions like lymphoma and various autoimmune disorders. mdpi.comnih.gov

ASK1: Apoptosis Signal-regulating Kinase 1 (ASK1) is involved in cellular stress responses that can lead to apoptosis and fibrosis. The picolinic acid structural framework is considered a promising scaffold for developing ASK1 inhibitors, which could be used to treat fibrosis, cancer, and neurodegenerative diseases. nih.gov Novel pyridin-2-yl urea (B33335) derivatives have been designed and shown to be potent inhibitors of ASK1. mdpi.com

Interactions with MDM2 have not been substantially documented for this class of compounds in the available research.

Auxin-Signaling F-box Proteins (AFB5) in Plants

In the plant kingdom, picolinic acid derivatives are known to function as synthetic auxins. They target specific components of the auxin signaling pathway, namely the F-box proteins. The picolinate (B1231196) class of auxinic herbicides specifically targets the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, with a particular impact on AFB4 and AFB5. These proteins act as auxin receptors, and their interaction with picolinate compounds initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately altering gene expression and disrupting normal plant growth.

β-Secretase (BACE1) Active Site Interactions

While the inhibition of β-secretase (BACE1) is a major therapeutic target for Alzheimer's disease, there is not enough specific data in the current body of research to confirm a direct inhibitory interaction between this compound or its derivatives and the BACE1 active site. nih.gov

Cellular and Subcellular Mechanisms of Action

The molecular interactions of picolinic acid derivatives translate into distinct cellular and subcellular mechanisms.

As viral inhibitors, they act at the cellular periphery, interfering with the fusion of the viral envelope with either the plasma membrane or endosomal membranes. This prevents the viral genetic material from entering the host cell cytoplasm, thereby halting the infection at its earliest stage.

As kinase inhibitors, these compounds function within the cell to modulate signaling pathways that control cell proliferation, survival, inflammation, and angiogenesis. By binding to the ATP-binding pocket of kinases like VEGFR2, EGFR, IRAK4, and ASK1, they block the downstream phosphorylation cascade. This can lead to cell cycle arrest and the induction of apoptosis in cancer cells, or the suppression of inflammatory responses in autoimmune diseases. For example, a novel picolinic acid derivative was shown to induce apoptosis in non-small cell lung cancer cells through a mechanism involving endoplasmic reticulum stress, which triggered the activation of caspases 3, 4, and 9. pensoft.net

In plants, the mechanism involves hijacking the natural hormone signaling system. By binding to F-box protein receptors, these synthetic auxins trigger the ubiquitin-proteasome pathway to degrade Aux/IAA transcriptional repressors. This leads to a massive and uncontrolled activation of auxin-responsive genes, resulting in phytotoxicity.

Table of Molecular Targets for Picolinic Acid Derivatives

| Molecular Target | Type | Context of Interaction | Potential Outcome |

| Viral Fusion Machinery | Viral Protein Complex | Inhibition of enveloped virus entry | Antiviral Activity |

| VEGFR2 | Receptor Tyrosine Kinase | Inhibition of kinase activity | Anti-angiogenesis |

| EGFR | Receptor Tyrosine Kinase | Inhibition of kinase activity | Anticancer Activity |

| IRAK4 | Serine/Threonine Kinase | Inhibition of kinase activity | Anti-inflammatory |

| ASK1 | Serine/Threonine Kinase | Inhibition of kinase activity | Anti-fibrotic, Anti-inflammatory |

| AFB5 | F-box Protein (Plant) | Auxin receptor binding | Herbicidal Activity |

Induction of Apoptotic Pathways and Caspase Activation

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of proteases plays a central role in executing this process. mdpi.com These enzymes exist as inactive precursors and are activated through a cascade in response to apoptotic signals. mdpi.com Initiator caspases, such as caspase-8 and caspase-9, are activated first and in turn activate executioner caspases, including caspase-3 and caspase-6, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. mdpi.com

Studies have shown that certain picolinic acid derivatives can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation of caspase-8 is a key event in the extrinsic pathway, while the activation of caspase-9 is central to the intrinsic pathway. mdpi.commdpi.com Both pathways converge on the activation of executioner caspases like caspase-3. mdpi.com For instance, the compound propyl gallate has been shown to induce apoptosis in lung cancer cells, a process that is mitigated by inhibitors of caspase-3, -8, and -9, suggesting the involvement of both apoptotic pathways. mdpi.com

The activation of caspase-6 has also been implicated in apoptotic processes, and its activity can be influenced by various stimuli. nih.govresearchgate.net In some cellular contexts, the activation of caspase-8 can lead to the subsequent activation of other caspases, including caspase-3, -6, and -7, ultimately resulting in mitochondrial damage and apoptosis. mdpi.com

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. mdpi.com A variety of cellular stressors can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.comfrontiersin.org In response, cells activate the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. mdpi.comfrontiersin.org The UPR is initiated by three main sensor proteins: IRE1α, PERK, and ATF6. frontiersin.org However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.comresearchgate.net

Derivatives of picolinic acid have been investigated for their ability to induce ER stress-mediated apoptosis in cancer cells. researchgate.net Factors such as hypoxia and chemotherapy can induce ER stress, which in turn can trigger cell death pathways. researchgate.net The accumulation of misfolded proteins can lead to the phosphorylation of eukaryotic initiation factor 2 subunit α (eIF-2α) and the activation of caspase-4 (in humans) or caspase-12 (in rodents), both of which are key events in ER stress-induced apoptosis. researchgate.net

Chemical chaperones like 4-phenylbutyric acid (4-PBA) are known to alleviate ER stress by aiding in protein folding. frontiersin.org Research has shown that inhibiting ER stress can have protective effects in certain disease models. frontiersin.orgaginganddisease.org For example, 4-PBA has been shown to reduce ER stress, trypsin activation, and apoptosis in pancreatic acinar cells. nih.gov

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing a wide range of cellular activities, including growth, differentiation, and metabolism. The ubiquitin-proteasome pathway is a key regulatory system that controls the degradation of many cellular proteins, including those involved in signal transduction. mdpi.com

Picolinic acid and its derivatives can modulate various signal transduction pathways. For instance, the parent compound, picolinic acid, is known to interact with zinc finger proteins, which can play roles in viral replication and cellular homeostasis. drugbank.com The modulation of signaling pathways is a critical aspect of the therapeutic potential of many compounds. For example, the TGF-β, ERK, and mTORC1 pathways are known to be regulated by m6A RNA modification, highlighting the intricate crosstalk between different cellular regulatory systems. nih.gov

The interaction between different signaling pathways is also crucial. For example, there is evidence of reciprocal interaction between the protein kinase C (PKC) pathway and the histamine-triggered signal transduction pathway in parietal cells. nih.gov Understanding how compounds like this compound influence these complex signaling networks is essential for elucidating their full pharmacological profile.

Computational and Structural Biology Approaches

Computational and structural biology methods are indispensable tools for understanding the molecular basis of a compound's activity. These approaches provide insights into ligand-protein interactions, guide the design of new molecules, and help to rationalize experimental observations.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

For derivatives of picolinic acid, molecular docking studies have been performed to evaluate their binding affinity towards various protein targets, such as the EGFR kinase domain. researchgate.net These studies can reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of 1,2,4-triazole (B32235) derivatives have been used to investigate their potential anti-inflammatory activity by examining their interactions with cyclooxygenase (COX) enzymes. csfarmacie.cz

The parent molecule, picolinic acid, acts as a ligand that can form complexes with metal ions, and these complexes may exhibit enhanced biological activities. The interaction of picolinic acid with zinc finger proteins is a key aspect of its mechanism of action. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. nih.gov

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov A statistically significant QSAR model can provide valuable insights into the mechanism of action and guide the design of more potent compounds. nih.govnih.gov For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors identified key descriptors like the partial negative surface area and the molecular shadow that influence inhibitory activity. nih.gov

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can have a significant impact on its biological activity, as it determines the molecule's shape and how it can interact with its biological target.

Studies on picolinic acid derivatives have shown that the introduction of different substituents can induce significant changes in the molecular conformation. nih.gov Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing valuable information about its conformation. nih.gov The conformational dynamics, or how the conformation of a molecule changes over time, can also be important for its function. researchgate.net Understanding the conformational flexibility of this compound and its derivatives is crucial for a complete understanding of their structure-activity relationships. nih.gov

Role of Fluorine Substitution in Biological Activity and Selectivity

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, aimed at fine-tuning a compound's physicochemical and biological properties. In the case of this compound, the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring is a deliberate design choice intended to modulate its activity and selectivity. This substitution leverages the unique properties of fluorine to influence the molecule's electronic character, metabolic stability, and potential interactions with biological targets. uc.ptnih.gov

The rationale for fluorine substitution is rooted in its distinct atomic and chemical characteristics when compared to hydrogen. nih.gov Although similar in size, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond introduce significant changes to a molecule's profile. uc.pt

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Implication for Drug Design |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric perturbation; F can act as a bioisostere of H. uc.pt |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces strong polarization and alters local electronic environments. uc.pt |

| C-H Bond Energy (kJ/mol) | ~413 | ~485 | Increases metabolic stability by blocking sites susceptible to oxidation. a2bchem.com |

Detailed Research Findings

While direct comparative studies on the biological activity of this compound versus its non-fluorinated analog, 6-phenylpicolinic acid, are not extensively detailed in publicly available literature, the impact of such a substitution can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related compounds. nih.govnih.gov

Electronic Effects on Acidity and Binding Interactions: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through induction. uc.pt In this compound, this effect is transmitted through the phenyl ring to the picolinic acid core. This alteration of the electronic distribution can influence the acidity (pKa) of the carboxylic acid group. A change in pKa can affect the ionization state of the molecule at physiological pH, which is critical for its solubility, membrane transport, and ability to interact with target proteins through ionic bonds or hydrogen bonding. a2bchem.com

Furthermore, the polarized C-F bond can participate in specific, favorable interactions with biological targets that are not possible with a C-H bond. These can include electrostatic interactions with electron-deficient regions or the formation of non-classical hydrogen bonds with amide backbones or other suitable donors within a protein's binding pocket. nih.gov This can lead to enhanced binding affinity and, in some cases, improved selectivity for the intended target over other proteins. uc.ptnih.gov

Metabolic Stability: A primary reason for introducing fluorine is to block metabolic oxidation. Phenyl rings are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, particularly at the para-position. a2bchem.com The substitution of hydrogen with fluorine at this position physically obstructs this common metabolic pathway. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. a2bchem.com This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the compound. While fluorination is a common strategy to enhance metabolic stability, its success is context-dependent and does not guarantee improvement in all cases. nih.gov

Conformational Influence and Selectivity: The introduction of a fluorine atom can subtly influence the conformational preferences of the molecule. The torsional angle between the phenyl ring and the picolinic acid ring can be affected by the electronic and steric changes induced by the fluorine atom. Such conformational biases can have a profound effect on how the molecule fits into a specific binding site, thereby influencing both its potency and its selectivity for one biological target over another. a2bchem.commdpi.com By favoring a conformation that is optimal for binding to the desired target while being suboptimal for off-targets, selectivity can be enhanced.

Table 2: Summary of Potential Effects of 4-Fluoro Substitution on the Biological Profile of this compound

| Feature | Effect of Fluorine Substitution | Potential Biological Consequence |

|---|---|---|

| Binding Affinity | May increase through new electrostatic or hydrogen bonding interactions. uc.ptnih.gov | Enhanced potency and efficacy. |

| Metabolic Stability | Likely increased by blocking para-hydroxylation of the phenyl ring. a2bchem.com | Longer duration of action and improved pharmacokinetic profile. |

| Selectivity | May be enhanced by favoring a specific binding conformation or through unique interactions at the target site. mdpi.com | Reduced off-target effects. |

| Physicochemical Properties | Alters pKa of the carboxylic acid and increases lipophilicity slightly. a2bchem.comnih.gov | Modified absorption, distribution, and excretion characteristics. |

Structure Activity Relationship Sar Studies

Impact of Substituents on Pyridine (B92270) Ring

Substitutions on the pyridine ring of the picolinic acid scaffold are fundamental to the herbicidal activity. The development of synthetic auxin herbicides has shown that specific substitution patterns are required for high potency.

Amino Group at C4-Position: The presence of a 4-amino group is a hallmark of many potent picolinate (B1231196) herbicides. This group is critical for activity, contributing to the specific binding interactions within the auxin co-receptor complex, particularly with the auxin-signaling F-box protein 5 (AFB5). mdpi.com

Halogenation at C3 and C5-Positions: Halogen atoms at the C3 and C5 positions of the pyridine ring significantly enhance herbicidal efficacy. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the presence of chlorine atoms at both C3 and C5 (dichloro) or a combination of chlorine at C3 and fluorine at C5 is a common feature in highly active compounds. mdpi.commdpi.com These substitutions are thought to influence the electronic properties of the ring and modulate the binding affinity to the target receptor.

In studies on 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives, this specific pyridine substitution pattern was used as a base to explore a range of 6-position modifications, indicating its foundational role in establishing high levels of bioactivity. mdpi.comnih.gov

Role of the 4-Fluorophenyl Moiety in Bioactivity

The nature and substitution pattern of the aryl group at the 6-position have a profound effect on herbicidal activity. digitellinc.com The 4-fluorophenyl group is a particularly effective moiety.

In comparative studies of 4-amino-3,5-dichloro-6-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acids, the compound with a 4-fluorophenyl group (an analog structure) showed significant herbicidal activity. When compared with other substitutions on the phenyl ring, the position and electronic nature of the substituent are key. For example, replacing the 4-fluoro substituent with a 4-chloro substituent often results in similar high activity, suggesting that a halogen at this position is beneficial. However, replacing it with a methyl group (p-tolyl) can either maintain or slightly alter the activity profile, demonstrating the sensitivity of the receptor pocket to the steric and electronic properties of this group. mdpi.comnih.gov

The high electronegativity of fluorine can influence interactions within the receptor pocket. The favorability of the 4-fluoro substitution is highlighted in the structure of halauxifen, a potent commercial herbicide, which features a 4-chloro-2-fluoro-3-methoxyphenyl group. nih.govgoogle.com This underscores the advantageous role of fluorine on the aryl ring for potent bioactivity.

Effects of Linker and Terminal Group Modifications

Modifications to the connection between the pyridine and phenyl rings, as well as to the carboxylic acid terminal group, are pivotal in defining the activity of these compounds.

Linker Modifications: A significant strategy in the development of new picolinate herbicides has been the replacement of the direct C-C bond at the 6-position with a heterocyclic linker, such as a pyrazole (B372694) or indazole ring. nih.govnih.gov This "scaffold hopping" approach, moving from a simple 6-aryl-picolinate to a 6-heteroaryl-picolinate, can dramatically enhance activity.

For example, introducing a pyrazolyl ring between the picolinic acid core and the terminal aryl group led to the discovery of compounds with significantly lower IC₅₀ values against Arabidopsis thaliana root growth compared to older herbicides. mdpi.comnih.gov The pyrazole linker extends the molecule, allowing for additional hydrophobic interactions within the receptor site. mdpi.com Similarly, using an indazolyl linker has also yielded highly active herbicides. nih.govmdpi.com

Terminal Group Modifications: The carboxylic acid group of the picolinic acid is essential for its function as an auxin mimic. However, it is often modified to create pro-herbicides, typically in the form of esters. For instance, the commercial products halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are the methyl and benzyl (B1604629) esters, respectively, of their corresponding active acids. mdpi.comnih.gov This esterification improves properties like uptake and transport within the plant. Once inside the plant, these esters are hydrolyzed to release the active carboxylic acid. mdpi.com

Positional Isomer Effects on Activity

The relative positioning of substituents on both the aromatic and heterocyclic rings can lead to significant differences in biological activity.

Isomerism in Linkers: In studies involving 6-indazolyl-2-picolinic acids, isomers where the picolinic acid is attached to the N1 (1H-indazolyl) versus the N2 (2H-indazolyl) position of the indazole ring were synthesized and tested. The research found no significant, consistent difference in herbicidal activity between the 1H- and 2H-indazolyl isomers. nih.govmdpi.com

Isomerism of Substituents: The position of substituents on the terminal aryl ring is critical. In studies of 6-(5-aryl-pyrazolyl)-picolinic acids, moving a substituent from the para-position (e.g., 4-fluoro) to the ortho- or meta-position can drastically alter activity. For instance, a comparison between compounds with a 2-bromophenyl group and those with a 4-chlorophenyl or 4-fluorophenyl group on the pyrazole ring showed distinct activity profiles, highlighting the importance of substituent placement on the terminal phenyl ring for optimal interaction with the target. mdpi.com Similarly, for indazolyl-picolinic acids, substituents at the 4-position of the indazole ring resulted in better inhibitory activity than those at the 5-position. nih.gov This demonstrates that the geometry of the molecule must be precise to fit correctly into the binding pocket of the auxin receptor. nih.govnih.govresearchgate.net

Understanding the Influence of Halogenation and Other Substituents on Activity

The electronic properties of substituents, particularly halogens, on the terminal aryl ring play a crucial role in modulating bioactivity.

Halogenation: In SAR studies of 6-(5-aryl-pyrazolyl)-picolinic acids, various halogen substitutions on the phenyl ring have been evaluated.

Fluorine vs. Chlorine: A 4-fluoro and a 4-chloro substituent often confer similar high potency. mdpi.com

Bromine: A 2-bromo substituent has also been shown to produce active compounds. mdpi.com

Trifluoromethyl (CF₃) and Difluoromethyl (CHF₂): The introduction of fluorine-containing alkyl groups, such as trifluoromethyl (CF₃) or difluoromethyl (CHF₂), on the pyrazole linker itself (at position 3) is a key feature in many potent analogs. The strong electron-withdrawing nature of these groups significantly influences the electronic character of the molecule and its binding affinity. mdpi.commdpi.com A comparison of compounds with a methyl, difluoromethyl, or trifluoromethyl group at this position shows that the fluorinated groups generally lead to higher activity. mdpi.com

The influence of a halogen substituent is related to its electronegativity and its ability to form halogen bonds, which can affect binding to the receptor. researchgate.netnih.govresearchgate.netnih.gov The data below illustrates the impact of different substituents on the herbicidal activity against A. thaliana root growth for a series of 4-amino-3,5-dichloro-6-(pyrazol-1-yl)picolinic acids.

| Compound ID | R1 Group (on Pyrazole) | R2 Group (on Phenyl) | IC₅₀ (µM) for A. thaliana |

|---|---|---|---|

| V-1 | -CH₃ | 4-CH₃ | 0.138 |

| V-7 | -CH₃ | 4-Cl | 0.007 |

| V-3 | -CF₃ | 4-CH₃ | 0.023 |

| V-6 | -CF₃ | 4-F | 0.012 |

Data derived from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. The IC₅₀ values represent the concentration required for 50% inhibition of root growth. Lower values indicate higher potency. mdpi.com

This data clearly shows that a 4-chloro or 4-fluoro substituent on the phenyl ring (R2), combined with either a methyl or trifluoromethyl group on the pyrazole (R1), results in compounds with very high potency (low IC₅₀ values). mdpi.com

Advanced Research Methodologies and Techniques

In vitro and In vivo Bioactivity Assays

Bioactivity assays are fundamental in determining the potential therapeutic or agrochemical applications of 6-(4-Fluorophenyl)picolinic acid and related compounds. These assays are conducted in controlled laboratory settings (in vitro) and in living organisms (in vivo).

Cell-based assays are crucial for evaluating the effects of chemical compounds on cellular processes. While direct studies on this compound are limited in the provided results, extensive research on derivatives incorporating the 4-fluorophenyl moiety demonstrates the utility of these assays.